6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a sulfonamide group, a chlorinated phenyl group, and a sulfanyl-ethyl chain, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with chlorosulfonic acid, followed by the addition of an amine.
Attachment of the Sulfanyl-Ethyl Chain: The sulfanyl-ethyl chain can be attached through a nucleophilic substitution reaction, where a thiol reacts with an alkyl halide.
Chlorination of the Phenyl Group: The chlorination of the phenyl group can be achieved using chlorinating agents such as thionyl chloride or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The chlorinated phenyl group and sulfanyl-ethyl chain may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide: Similar structure but with a different position of the chlorine atom on the pyridine ring.
6-chloro-N-(2-{[(4-bromophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and sulfonamide groups makes it particularly interesting for medicinal chemistry applications.
Properties
IUPAC Name |
6-chloro-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S2/c15-12-3-1-11(2-4-12)10-21-8-7-18-22(19,20)13-5-6-14(16)17-9-13/h1-6,9,18H,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNSLLJSZTWCCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCNS(=O)(=O)C2=CN=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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